
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methoxy-2H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methoxy-2H-indole is a heterocyclic compound that features both pyrazole and indole moieties
Métodos De Preparación
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methoxy-2H-indole typically involves the condensation of appropriate hydrazine derivatives with indole-3-carbaldehyde derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methoxy-2H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrazole rings are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex ring structures.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methoxy-2H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-6-methoxy-2H-indole can be compared with other similar compounds such as:
N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N’-(4-chlorophenyl)urea: This compound also features a pyrazole moiety and has been studied for its pharmacological properties.
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-ethyl-2H-indole-5-carboxamide:
N-[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl]acetamide: This compound shares structural similarities and may exhibit similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be tailored for specific applications through further chemical modifications.
Propiedades
Número CAS |
827317-45-3 |
|---|---|
Fórmula molecular |
C12H11N3O |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
6-methoxy-2-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C12H11N3O/c1-16-9-3-2-8-6-12(14-11(8)7-9)10-4-5-13-15-10/h2-7,14H,1H3,(H,13,15) |
Clave InChI |
SPCAEVXEMMUWRX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(N2)C3=CC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)
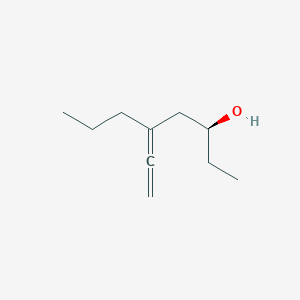
![2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine](/img/structure/B14225973.png)
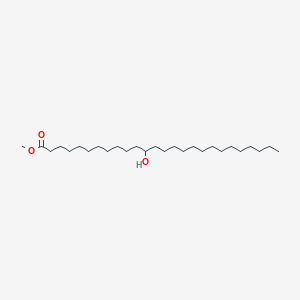

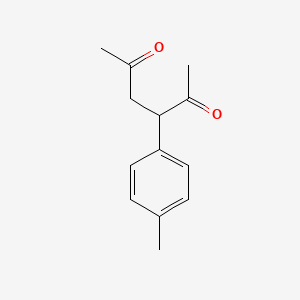

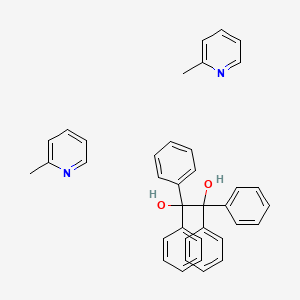
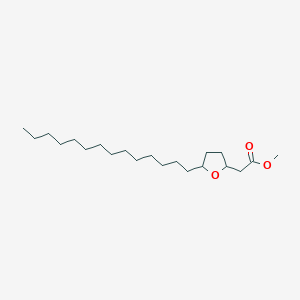
![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)
![2,6-Difluoro-4-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14226029.png)
![1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14226034.png)
methylene]-](/img/structure/B14226050.png)
